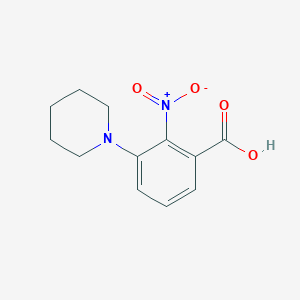

2-Nitro-3-(piperidin-1-yl)benzoic acid

説明

BenchChem offers high-quality 2-Nitro-3-(piperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3-(piperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H14N2O4 |

|---|---|

分子量 |

250.25 g/mol |

IUPAC名 |

2-nitro-3-piperidin-1-ylbenzoic acid |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(11(9)14(17)18)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16) |

InChIキー |

FTYOWYWLBSJCEG-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O |

製品の起源 |

United States |

2-Nitro-3-(piperidin-1-yl)benzoic acid chemical structure and properties

An In-Depth Technical Guide to 2-Nitro-3-(piperidin-1-yl)benzoic acid: Structure, Properties, and Synthetic Strategies

Introduction

2-Nitro-3-(piperidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The molecule features a benzoic acid core with a nitro group and a piperidine ring attached to the aromatic ring at positions 2 and 3, respectively. While specific experimental data for this particular isomer is not extensively available in public literature, its chemical structure suggests potential applications as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications based on the known chemistry of related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Nitro-3-(piperidin-1-yl)benzoic acid combines the functionalities of a carboxylic acid, a nitro-aromatic system, and a tertiary amine. This unique combination of functional groups is expected to influence its chemical reactivity and biological activity.

Structure:

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for 2-Nitro-3-(piperidin-1-yl)benzoic acid is presented in the table below. These values are estimated based on the properties of structurally related compounds, such as 5-nitro-2-(piperidin-1-yl)benzoic acid and 2-nitrobenzoic acid.[1][2]

| Property | Predicted Value |

| Molecular Formula | C12H14N2O4 |

| Molecular Weight | 250.25 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 130-140 °C (estimated) |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa (acidic) | ~3-4 (for the carboxylic acid) |

| pKa (basic) | ~4-5 (for the piperidine nitrogen) |

Proposed Synthetic Pathway

A plausible synthetic route for 2-Nitro-3-(piperidin-1-yl)benzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This approach would likely start with a commercially available di-substituted benzene derivative, such as 2-chloro-3-nitrobenzoic acid or 3-fluoro-2-nitrobenzoic acid, and react it with piperidine. The presence of an electron-withdrawing nitro group ortho to the halogen enhances the reactivity of the aromatic ring towards nucleophilic attack.

A proposed workflow for the synthesis is detailed below:

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 2-chloro-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.2-1.5 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Purification: Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthetic Workflow Diagram:

Caption: Proposed synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid.

Potential Applications

Substituted nitrobenzoic acids and piperidine-containing compounds are valuable intermediates in various fields. The applications of related compounds suggest several potential areas of interest for 2-Nitro-3-(piperidin-1-yl)benzoic acid.

-

Pharmaceutical Synthesis: The core structure of this molecule is analogous to precursors used in the synthesis of benzodiazepines and quinazolinones.[3] The piperidine moiety can influence the pharmacological properties of resulting heterocyclic systems.[3] Additionally, piperidine and its derivatives have shown a wide range of biological activities, including antiviral and anticancer properties.[4] The presence of the nitro group is also a key feature in some antibacterial and antiprotozoal drugs.[5]

-

Agrochemical Development: 2-Nitrobenzoic acid and its derivatives are crucial building blocks in the synthesis of various agrochemicals, including insecticides and herbicides.[6] For instance, 2-nitro-3-methylbenzoic acid is a key starting material for modern diamide insecticides.[6][7][8] The unique substitution pattern of 2-Nitro-3-(piperidin-1-yl)benzoic acid could lead to novel crop protection agents.

-

Materials Science: Nitro-substituted aromatic compounds can possess interesting electronic and optical properties, making them candidates for applications in materials science, such as in the development of dyes, pigments, or nonlinear optical materials.[9]

Safety and Handling

While a specific safety data sheet for 2-Nitro-3-(piperidin-1-yl)benzoic acid is not available, the safety precautions can be inferred from related compounds.[10][11][12]

-

Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[10] It may be harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use only in a well-ventilated area and avoid breathing dust.[12] Keep away from strong oxidizing agents and bases.[11]

-

First Aid:

Conclusion

2-Nitro-3-(piperidin-1-yl)benzoic acid represents a potentially valuable, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies, such as nucleophilic aromatic substitution. The combination of a nitro group, a carboxylic acid, and a piperidine moiety on a benzoic acid scaffold suggests a wide range of potential applications in drug discovery, agrochemical research, and materials science. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

- Sigma-Aldrich. (2025, April 24).

- Thermo Fisher Scientific. (2010, October 25).

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Piperdin-1-ylmethyl)

-

Rudolph, J., et al. (2020). The crystal and molecular structure of methanone, a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, which belongs to a class of new anti-tuberculosis drug candidates. IUCrData, 5(9).

- Thermo Fisher Scientific. (2010, October 25).

- PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid.

- BenchChem. (2025). Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.

- U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 2-nitro-, methyl ester Properties.

- ChemNet. (n.d.). 3-nitro-2,6-dipiperidin-1-ylbenzoic acid.

- CymitQuimica. (n.d.).

- PubChemLite. (2026). 5-nitro-2-(piperidin-1-yl)benzoic acid. Université du Luxembourg.

- AA Blocks. (n.d.). 2-(Piperidin-1-ylcarbonyl)benzoic acid.

- NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook.

- Jiangxi Keyuan Biopharm. (2020, September 18). A kind of synthetic method of 2-nitro-3-methylbenzoic acid.

- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

- Zhang, X., & Chen, J. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)

- Nowak, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54.

- Mohsen, G. L., et al. (2025, August 6). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine.

- Sigma-Aldrich. (n.d.).

- WIPO Patentscope. (2022, July 7). WO/2022/143940 SERIES OF PIPERIDINE-SUBSTITUTED BENZOIC ACID COMPOUNDS, AND USE THEREOF.

Sources

- 1. 5-Nitro-2-(piperidin-1-yl)benzoic acid | C12H14N2O4 | CID 2942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 9. CAS 42106-50-3: 5-nitro-2-piperidin-1-ylbenzoate [cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

2-Nitro-3-(piperidin-1-yl)benzoic acid CAS number and identifiers

[1]

Executive Summary

2-Nitro-3-(piperidin-1-yl)benzoic acid (CAS 1547369-08-3 ) is a trisubstituted benzene derivative characterized by a "push-pull" electronic system.[1] The molecule features a sterically demanding piperidine ring adjacent to a nitro group, creating a highly functionalized core. It serves as a critical building block in medicinal chemistry, specifically for synthesizing benzimidazoles , quinoxalines , and quinazoline derivatives via downstream reduction and cyclization. Its structural topology allows for the introduction of solubility-enhancing aliphatic rings (piperidine) early in the synthetic sequence of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following data aggregates validated identifiers and predicted physicochemical parameters essential for analytical characterization.

Key Identifiers

| Parameter | Detail |

| Chemical Name | 2-Nitro-3-(piperidin-1-yl)benzoic acid |

| CAS Number | 1547369-08-3 |

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| SMILES | OC(=O)C1=CC=CC(N2CCCCC2)=C1=O |

| InChI Key | Predicted based on structure |

| MDL Number | MFCD28145322 (Variant) |

Physicochemical Profile

| Property | Value (Predicted/Typical) | Note |

| Appearance | Yellow to Orange Solid | Due to |

| Melting Point | 165–175 °C | High crystallinity due to zwitterionic character.[1] |

| pKa (Acid) | ~3.5 | Acid strength increased by electron-withdrawing |

| logP | 2.4 | Moderate lipophilicity; piperidine balances the polar acid/nitro groups.[1] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane). |

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust route to 2-nitro-3-(piperidin-1-yl)benzoic acid utilizes a Nucleophilic Aromatic Substitution (

Reaction Mechanism & Logic

The precursor, 3-fluoro-2-nitrobenzoic acid , is chosen over the chloro-analog because the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) through inductive stabilization, accelerating the rate-determining step in

-

Nucleophile: Piperidine (acts as both reactant and base).

-

Activation: The nitro group at C2 is ortho to the fluorine at C3, providing the necessary activation energy.

Experimental Protocol

Step-by-Step Synthesis:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (Dimethylformamide) or DMSO (5 mL/mmol).

-

Nucleophile Addition: Cool the solution to 0°C. Add piperidine (2.5 eq) dropwise. Note: Excess piperidine is used to scavenge the HF generated.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: 251.1 [M+H]⁺).

-

Optimization: If conversion is slow due to steric crowding between the C2-nitro and C3-piperidine, heat to 60°C.[1]

-

-

Work-up: Pour the reaction mixture into ice-cold 1M HCl (aqueous). The pH adjustment ensures the product (carboxylic acid) precipitates while excess piperidine remains in solution as the hydrochloride salt.

-

Isolation: Filter the yellow precipitate, wash with water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Diagram

Caption: Figure 1. SNAr synthetic pathway.[1][3] The ortho-nitro group activates the fluorine for displacement by the piperidine amine.[1]

Applications in Drug Discovery[1]

This molecule is a "privileged structure" precursor.[1] The combination of an ortho-nitro group and a carboxylic acid allows for rapid cyclization into bicyclic heteroaromatic scaffolds found in oncology and infectious disease therapeutics.[1]

Scaffold Evolution: Benzimidazoles & Quinoxalines

The primary utility lies in the reduction of the nitro group to an aniline. Once reduced, the resulting 2-amino-3-(piperidin-1-yl)benzoic acid can undergo:

-

Condensation with Aldehydes: Yields dihydroquinazolinones .[1]

-

Cyclization with CDIs: Yields benzimidazole-4-carboxylic acids (PARP inhibitor scaffolds).[1]

Biological Relevance[1][2][3][8]

-

Kinase Inhibition: The piperidine ring acts as a solvent-exposed solubilizing group, often pointing towards the ribose pocket in ATP-competitive inhibitors.[1]

-

PARP Inhibitors: 3-substituted benzoic acid derivatives are classic pharmacophores for Poly (ADP-ribose) polymerase binding.[1]

Downstream Workflow Diagram

Caption: Figure 2. Divergent synthesis from the core scaffold to bioactive heterocycles.[1]

Handling & Safety (MSDS Summary)

As a nitro-aromatic compound, standard safety protocols must be strictly observed.[1]

-

GHS Classification:

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Nitro compounds can be light-sensitive; use amber vials.[1]

-

Incompatibility: Strong reducing agents (risk of exothermic reduction) and strong bases.

References

3-substituted-2-nitrobenzoic acid derivatives literature review

Topic: 3-Substituted-2-Nitrobenzoic Acid Derivatives: Synthesis, Reactivity, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

3-Substituted-2-nitrobenzoic acids represent a critical class of polysubstituted aromatic scaffolds in organic synthesis.[1] Distinguished by the sterically congested 1,2,3-substitution pattern, these derivatives serve as essential precursors for high-value heterocyclic pharmacophores, including quinazolin-4(3H)-ones , 1,4-benzodiazepines , and anthranilic diamides .[1]

The unique positioning of the nitro group at C2—flanked by a carboxylic acid at C1 and a substituent (–R) at C3—creates significant steric strain, influencing both the regioselectivity of their synthesis and their downstream reactivity. This guide details the overcoming of these synthetic challenges, specifically the "ortho-effect" in nitration, and explores their pivotal role in the production of blockbuster agrochemicals (e.g., Chlorantraniliprole) and kinase inhibitors.

Structural & Electronic Properties

The 3-substituted-2-nitrobenzoic acid moiety is characterized by a "locked" conformation due to steric crowding.[1]

-

Steric Inhibition of Resonance: The nitro group at C2 is often twisted out of the aromatic plane to relieve strain from the adjacent C1-carboxyl and C3-substituent. This reduces the conjugation of the nitro group with the ring, altering electrophilic substitution patterns.

-

Electronic Push-Pull:

-

Synthetic Challenge: Direct nitration of 3-substituted benzoic acids typically yields the 6-nitro isomer (para to the acid) due to steric hindrance at C2. Accessing the 2-nitro isomer requires specific directing groups or alternative starting materials.

Synthetic Strategies

To access the 1,2,3-substitution pattern, standard electrophilic aromatic substitution (EAS) often fails.[1] Two robust strategies are employed: Oxidation of Toluenes and Regioselective Nitration of Esters .

Method A: Selective Oxidation of 2-Nitro-3-Substituted Toluenes (Industrial Standard)

This method avoids the regioselectivity issues of nitration by establishing the substitution pattern on a toluene precursor before oxidizing the methyl group to a carboxylic acid.

-

Precursor: 2-Nitro-m-xylene (for 3-methyl-2-nitrobenzoic acid) or 3-chloro-2-nitrotoluene.[1]

-

Reagents: KMnO₄/Pyridine, or catalytic air oxidation (Co/Mn catalysts).

-

Mechanism: Radical oxidation of the benzylic carbon.

Method B: Regioselective Nitration of Methyl 3-Substituted Benzoates

While nitration of benzoic acid yields the 6-nitro isomer, nitration of the methyl ester using acetic anhydride/nitric acid can invert this selectivity via the ortho-effect (formation of acetyl nitrate).

-

Substrate: Methyl 3-methylbenzoate.[1]

-

Reagents: HNO₃, Acetic Anhydride (Ac₂O).

-

Selectivity: Can achieve ~72:28 ratio favoring the desired 2-nitro isomer over the 6-nitro isomer.

DOT Diagram 1: Synthesis Pathways

Caption: Comparison of synthetic routes. Direct nitration favors the 6-isomer, while oxidation and Ac₂O-mediated nitration favor the desired 2-nitro target.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-Nitrobenzoic Acid via Nitration

Adapted from CN105820054A and related literature.[1]

Reagents:

-

Methyl 3-methylbenzoate (3.0 g, 20 mmol)[1]

-

Nitric Acid (65%, 4.8 mL)[1]

-

Acetic Anhydride (15.2 mL total)

-

Ethyl Acetate (for extraction)

Step-by-Step Procedure:

-

Preparation of Nitrating Agent: In a 100 mL round-bottom flask, add 4.8 mL of 65% HNO₃. Cool to 0°C in an ice bath. Dropwise add 7.6 mL of acetic anhydride while stirring. Stir for 30 min to form acetyl nitrate.

-

Addition: Mix methyl 3-methylbenzoate (3.0 g) with the remaining 7.6 mL of acetic anhydride. Add this mixture slowly to the nitrating solution, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to 30°C and stir for 3 hours.

-

Quench: Pour the reaction mixture into ice water (100 mL) with vigorous stirring. A yellow solid/oil will separate.

-

Extraction: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude residue contains both 2-nitro and 6-nitro isomers (approx 72:28). Recrystallize from ethanol to isolate the pure methyl 3-methyl-2-nitrobenzoate .[1]

-

Hydrolysis: Reflux the ester in 10% NaOH for 2 hours, acidify with HCl to pH 2, and filter the precipitated 3-methyl-2-nitrobenzoic acid .

Protocol 2: Reduction to 3-Substituted Anthranilic Acid

The nitro group must often be reduced to an amine for heterocycle synthesis.

Reagents:

-

3-Substituted-2-nitrobenzoic acid (10 mmol)[1]

-

Iron powder (30 mmol)

-

HCl (catalytic) in Ethanol/Water (4:1)

Procedure:

-

Suspend the nitrobenzoic acid in ethanol/water.

-

Add iron powder and 2-3 drops of conc. HCl.

-

Reflux for 2-4 hours. Monitor by TLC.

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate and adjust pH to 7-8 to precipitate the 3-substituted-2-aminobenzoic acid (Anthranilic acid) .[1]

Key Transformations & Applications

A. Synthesis of Quinazolin-4(3H)-ones

The most common application is the synthesis of quinazolinones, a scaffold found in anticonvulsants and kinase inhibitors.

-

Mechanism: Niementowski Synthesis or Cyclization of Anthranilic Diamides.

-

Pathway: 3-Substituted-2-aminobenzoic acid

Reaction with Formamide/Aldehyde

DOT Diagram 2: Quinazolinone Formation

Caption: Conversion of the nitrobenzoic core to the pharmacologically active quinazolinone scaffold.

B. Diamide Insecticides (Agrochemicals)

3-Methyl-2-nitrobenzoic acid is the key intermediate for Chlorantraniliprole (Rynaxypyr®).

-

Role: The acid is converted to the acid chloride, coupled with a pyrazole amine, and then the nitro group is reduced and functionalized to form the final diamide structure.

-

Significance: These compounds activate insect ryanodine receptors, causing uncontrolled calcium release and muscle paralysis.[1]

Quantitative Data Summary

| Method | Substrate | Reagents | Major Isomer | Yield (Isomer Ratio) | Ref |

| Direct Nitration | 3-Methylbenzoic Acid | HNO₃/H₂SO₄ | 6-Nitro | Low 2-Nitro (<10%) | [1] |

| Ac₂O Nitration | Methyl 3-methylbenzoate | HNO₃/Ac₂O | 2-Nitro | 72:28 (2-Nitro:6-Nitro) | [2] |

| Oxidation | 2-Nitro-m-xylene | KMnO₄/Pyridine | 2-Nitro | >85% (Single Isomer) | [3] |

References

-

BenchChem. Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. Retrieved from

-

Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.[1] Retrieved from

-

WIPO. WO2015184229 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.[1][3] Retrieved from

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Retrieved from

-

Royal Society of Chemistry. Supporting Information: Synthesis of Substituted (2-Nitrophenyl)methanols. Retrieved from

-

Smolecule. 3-Chloro-2-nitrobenzoic acid Properties and Synthesis. Retrieved from

Sources

2-Nitro-3-(piperidin-1-yl)benzoic acid safety data sheet (SDS)

Executive Summary & Chemical Identity

2-Nitro-3-(piperidin-1-yl)benzoic acid is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and anti-infective agents. Its structure features a benzoic acid core substituted with a nitro group at the ortho position and a piperidine ring at the meta position relative to the carboxyl group. The steric and electronic interplay between the nitro group and the bulky piperidine ring makes this compound a valuable scaffold for conformationally restricted drug design.

Physicochemical Profile

| Property | Data |

| CAS Number | 1547369-08-3 |

| IUPAC Name | 2-Nitro-3-(piperidin-1-yl)benzoic acid |

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| Appearance | Yellow to Orange Solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.0 (Conjugate acid of aniline nitrogen) |

Synthesis & Production Methodology

The synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the electron-withdrawing nitro group at the C2 position activates the C3 position for nucleophilic attack, allowing for the displacement of a leaving group (typically Fluorine or Chlorine) by piperidine.

Core Reaction Pathway

Precursor: 3-Fluoro-2-nitrobenzoic acid (CAS: 1000339-51-4) Reagent: Piperidine (CAS: 110-89-4) Mechanism: The piperidine nitrogen attacks the electron-deficient C3 carbon. The negative charge is delocalized onto the nitro group oxygen atoms (Meisenheimer complex) before the fluoride ion is eliminated.

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Note: This protocol is designed for a 1-gram scale synthesis.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-nitrobenzoic acid (1.0 eq, 5.4 mmol) in DMF (10 mL).

-

Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution. The base is critical to neutralize the HF generated and deprotonate the carboxylic acid, ensuring solubility.

-

Nucleophile Introduction: Add Piperidine (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-water (50 mL). The solution will be basic (pH > 9).

-

Acidify carefully with 1M HCl to pH ~3-4. The product should precipitate as a yellow solid.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Hazard Identification & Safety Profile

As a nitro-benzoic acid derivative, this compound possesses irritant properties and potential reactivity hazards associated with the nitro group.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |

Handling Decision Tree

The following workflow dictates the safety response based on exposure type.

Figure 2: Emergency response decision matrix for exposure incidents.

Handling, Storage, and Stability

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) in a tightly sealed container.

-

Incompatibilities: Strong oxidizing agents, strong bases, and reducing agents (which may reduce the nitro group to an amine).

Stability Insights

The nitro group at the ortho position can participate in intramolecular hydrogen bonding or steric repulsion with the carboxyl group, potentially affecting crystal packing. While generally stable, nitro-aromatics can decompose exothermically at high temperatures (>200°C). Do not heat dry solids above 100°C.

Applications in Drug Discovery

This compound serves as a versatile bifunctional scaffold :

-

Kinase Inhibition: The piperidine ring mimics the solvent-exposed regions of ATP-binding pockets in kinases (e.g., MAPK/ERK pathways), while the benzoic acid moiety can form salt bridges with active site residues (e.g., Lysine).

-

Benzodiazepine Synthesis: Reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd) yields an anthranilic acid derivative, a direct precursor to tricyclic benzodiazepines.

References

-

PubChem. (2025).[2][3] 3-Fluoro-2-nitrobenzoic acid (CID 18915920).[3] National Library of Medicine. [Link]

-

National Institutes of Health (NIH). (2020). Synthesis of Benzothiazinones and Nitro-benzoic Acid Intermediates. PubMed Central. [Link]

Sources

Thermodynamic stability of ortho-nitro benzoic acid derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Nitrobenzoic Acid Derivatives

Introduction

In the landscape of pharmaceutical and materials science, the substituted benzene ring remains a cornerstone of molecular design. Among these, ortho-nitrobenzoic acid and its derivatives represent a class of compounds with significant utility as synthetic intermediates and pharmacophores. Their chemical behavior, reactivity, and ultimately their utility are profoundly governed by their thermodynamic stability. Understanding the nuanced interplay of steric, electronic, and intramolecular forces is not merely an academic exercise; it is a critical prerequisite for predicting molecular behavior in complex environments, from a reaction flask to a biological system.

This technical guide offers a comprehensive exploration of the factors dictating the thermodynamic stability of ortho-nitrobenzoic acid derivatives. We will move beyond simple descriptions to delve into the causality behind the observed phenomena, providing researchers, scientists, and drug development professionals with a robust framework for analysis. This document is structured to build from fundamental principles to practical application, integrating field-proven experimental protocols with the insights afforded by modern computational chemistry. We will dissect the dominant "ortho effect," clarify the role of intramolecular interactions, and provide actionable methodologies for quantifying and predicting the stability of these vital chemical entities.

Chapter 1: The Theoretical Framework of Stability

Thermodynamic stability, a measure of a system's energy state relative to its alternatives, is the central determinant of a molecule's properties. For ortho-nitrobenzoic acid derivatives, this stability is not the result of a single factor but a complex synergy of structural and electronic attributes.

The "Ortho Effect": A Paradigm of Steric and Electronic Interplay

A foundational concept in substituted benzoic acids is the ortho effect , which describes the observation that nearly all ortho-substituents increase the acid strength of a benzoic acid, regardless of their electron-donating or -withdrawing nature.[1][2][3] In the case of ortho-nitrobenzoic acid, this effect is particularly pronounced, leading to a significant increase in acidity compared to its meta and para isomers.[4] The pKa of ortho-nitrobenzoic acid is approximately 2.16, whereas the para and meta isomers have pKa values of 3.41 and 3.47, respectively.[5][6]

The primary driver of this effect is Steric Inhibition of Resonance (SIR) .[7][8] The bulky nitro group at the ortho position sterically clashes with the adjacent carboxylic acid group. To relieve this strain, the carboxylic acid group is forced to twist out of the plane of the benzene ring.[5][9] This loss of coplanarity disrupts the π-π resonance between the carboxyl group and the aromatic ring.[9] While this destabilizes the neutral acid molecule to some extent, it has a more profound effect on the stability of the conjugate base. The resulting carboxylate anion (COO⁻) is less sterically hindered and can more readily adopt a planar configuration, which is energetically favorable.[7] This greater stabilization of the conjugate base relative to the undissociated acid shifts the equilibrium towards dissociation, resulting in a stronger acid.

Electronic Effects of the Nitro Group

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the mesomeric, or resonance, effect (-M).[10][11]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent and is strongest on the adjacent ortho carbon.

-

Mesomeric Effect (-M): The nitro group can withdraw electron density from the ring's pi system via resonance. This effect is most pronounced when the nitro group is at the ortho or para position.[10]

Both effects work in concert to delocalize the negative charge of the carboxylate anion formed upon deprotonation.[1][12] By spreading the charge over the entire molecule, the anion is significantly stabilized, which increases the acidity of the parent molecule.[10][11] In ortho-nitrobenzoic acid, the inductive effect is maximized due to proximity, contributing to its high acidity.[5]

The Intramolecular Hydrogen Bonding Debate

The possibility of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and an oxygen atom of the ortho-nitro group is a frequently discussed topic.[13][14] Such a bond, if significant, would stabilize the undissociated acid, making the proton harder to remove and thus decreasing acidity—contrary to what is observed.

However, detailed analysis suggests this interaction is weak or non-existent. The resulting hydrogen-bonded ring would be a seven-membered chelate, which is energetically less favorable than the five- or six-membered rings typically seen in strong intramolecular hydrogen bonds.[13] Furthermore, the steric hindrance that forces the carboxyl group to twist also creates a geometry that is not optimal for strong hydrogen bonding.[13][15] While some level of interaction cannot be entirely dismissed, the scientific consensus is that Steric Inhibition of Resonance is the overwhelmingly dominant factor responsible for the high acidity—and thus the thermodynamic stability of the conjugate base—of ortho-nitrobenzoic acid.[7][13]

Chapter 2: Quantifying Thermodynamic Stability - Experimental Approaches

Theoretical models provide the framework, but experimental thermochemistry provides the definitive quantitative data. For drug development professionals, these values are essential for predicting properties like solubility, stability, and crystal packing. The key thermodynamic parameters include the enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and the acid dissociation constant (pKa).

Protocol: Determination of Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.

Methodology: Static Bomb Combustion Calorimetry [16][17]

-

Causality: This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment. By applying Hess's law and using known enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the enthalpy of formation of the sample can be precisely calculated.[18]

Step-by-Step Protocol:

-

Calorimeter Calibration: The calorimeter constant is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy.[17]

-

Sample Preparation: A precisely weighed pellet (approx. 1 gram) of the ortho-nitrobenzoic acid derivative is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned in contact with the sample.

-

Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres. The bomb is then placed in a water-filled, insulated jacket. The sample is ignited electrically.

-

Data Acquisition: The temperature of the surrounding water is monitored with high precision (to 0.001 K) before, during, and after combustion until thermal equilibrium is reached.

-

Corrections and Calculation: The gross heat of combustion is calculated from the temperature rise and the calorimeter constant. Corrections are then applied for the energy of ignition (fuse wire) and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric N₂.[17] The standard enthalpy of combustion is then determined using Washburn corrections to bring the value to standard state conditions.[17]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the crystalline solid, ΔfH°(cr), is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the products.

Protocol: Determination of Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation quantifies the energy required to transition a molecule from the solid (crystal lattice) to the gas phase. It is a direct measure of the strength of intermolecular forces.

Methodology: Knudsen Effusion Mass Loss [16][18][19]

-

Causality: This method measures the rate of mass loss of a substance effusing through a small orifice into a high vacuum as a function of temperature. The vapor pressure can be derived from this rate, and the enthalpy of sublimation can then be calculated using the Clausius-Clapeyron equation.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined, very small orifice (e.g., 0.1-1.0 mm diameter).

-

Experimental Setup: The cell is placed in a thermostatted block within a high-vacuum chamber.

-

Isothermal Measurement: The system is brought to a stable, high temperature and held isothermally. The mass of the cell is monitored over time (e.g., using a high-precision microbalance) to determine the rate of mass loss due to sublimation.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Calculation: The vapor pressure (P) at each temperature (T) is calculated from the effusion rate. A plot of ln(P) versus 1/T yields a straight line whose slope is equal to -ΔsubH°/R (where R is the gas constant).

Data Summary: Acidity of Nitrobenzoic Acid Isomers

The acid dissociation constant (pKa) is a direct thermodynamic measure of the stability of the conjugate base in solution relative to the undissociated acid. The significant difference in pKa values for the nitrobenzoic acid isomers provides clear quantitative evidence for the ortho effect.

| Isomer | Substituent Position | pKa Value | Relative Acidity |

| o-Nitrobenzoic Acid | Ortho | ~2.16[5][6] | Strongest |

| m-Nitrobenzoic Acid | Meta | ~3.47[5][6] | Weakest |

| p-Nitrobenzoic Acid | Para | ~3.41[5][6] | Intermediate |

Chapter 3: Computational Modeling of Stability

While experimental methods provide benchmark data, computational chemistry offers unparalleled insight into the molecular-level phenomena that underpin thermodynamic stability. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for this purpose.[20][21]

Workflow: DFT for Geometrical and Energetic Analysis

-

Causality: This workflow provides a theoretical model of the molecule, allowing for the prediction of its lowest-energy three-dimensional structure (geometry optimization) and its electronic energy. By comparing the energies of different isomers or conformers, one can predict their relative thermodynamic stabilities.

Step-by-Step Workflow:

-

Structure Input: A 3D model of the ortho-nitrobenzoic acid derivative is built using molecular modeling software.

-

Method Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G) are chosen.[21][22] This choice represents a balance between computational cost and accuracy.

-

Geometry Optimization: The software iteratively adjusts the bond lengths, angles, and dihedrals to find the conformation with the minimum electronic energy.

-

Vibrational Frequency Calculation: This crucial step confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state. A true minimum will have no imaginary frequencies.[22]

-

Energy Calculation: A final, high-accuracy single-point energy calculation is performed on the optimized geometry. This value can be used to compute gas-phase enthalpies of formation and compare the relative stabilities of different molecules.[18]

Analysis of Intermolecular Interactions with Hirshfeld Surfaces

Understanding the stability of a molecule in the solid state requires analyzing the non-covalent interactions that define the crystal lattice. Hirshfeld surface analysis is a computational technique that complements experimental X-ray crystallography data to visualize and quantify these interactions.[23]

By mapping properties onto a unique molecular surface, this method allows researchers to identify and quantify the relative contributions of different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and π-π stacking. This provides a detailed picture of the forces holding the crystal together, which is directly related to the enthalpy of sublimation and the overall stability of the solid form.

Chapter 4: The Impact of Additional Substituents

The thermodynamic stability of the ortho-nitrobenzoic acid scaffold can be further modulated by introducing additional substituents. The net effect depends on the complex interplay between the new group's electronic and steric properties and those of the existing nitro and carboxyl functions.[24][25]

-

Additional Steric Bulk: Placing another substituent, such as a methyl group, at the 6-position (ortho to the carboxyl group) can exacerbate the steric clash.[8][26] This further forces the carboxyl group out of the ring's plane, often leading to an even greater increase in acidity (the "bis-ortho" effect).[9] For example, computational studies have shown quantifiable steric hindrance effects for molecules like 4-methyl-2-nitrobenzoic acid.[26]

-

Electronic Perturbation: Adding a strong electron-donating group (e.g., -OH, -OCH₃) or another electron-withdrawing group (e.g., -Cl) will alter the electron density of the aromatic ring and the stability of the carboxylate anion.[24] The final stability is a vector sum of all inductive and resonance effects.

-

Intermolecular Interactions: New substituents create new opportunities for intermolecular interactions in the solid state, which can significantly alter crystal packing and sublimation energy.[27][28]

Conclusion

The thermodynamic stability of ortho-nitrobenzoic acid derivatives is a multifaceted property primarily dictated by the ortho effect , a phenomenon rooted in Steric Inhibition of Resonance . This structural feature, which forces the carboxyl group out of coplanarity with the benzene ring, is the principal determinant of the molecule's enhanced acidity and the stability of its conjugate base. While the powerful electron-withdrawing nature of the nitro group contributes significantly, and intramolecular hydrogen bonding remains a topic of discussion, it is the unique steric environment of the ortho-isomer that defines its character.

A comprehensive understanding, essential for rational drug design and materials engineering, is achieved through a synergistic approach. High-precision experimental techniques like bomb calorimetry and Knudsen effusion provide the benchmark thermodynamic data, while computational methods such as Density Functional Theory offer profound insights into the underlying molecular geometries and electronic structures. By integrating these empirical and theoretical tools, researchers can effectively predict, understand, and manipulate the stability of these crucial chemical building blocks, paving the way for the development of novel therapeutics and advanced materials.

References

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

-

Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

-

Let's Talk Academy. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained. [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. [Link]

-

Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. [Link]

-

Chemistry Stack Exchange. (2018, November 7). Effect of H-bonding on o-nitrobenzoic acid. [Link]

-

Saršūns, K., Kons, A., Rekis, T., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. [Link]

-

Quora. (2015, November 25). How do o-nitrobenzoic acid form its intramolecular H-bonding?[Link]

-

Saršūns, K., Kons, A., Rekis, T., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]

-

askIITians. (2017, February 9). what is the acidity order of: Ortho-Nitrobenzoic acid, Meta-Parabenzo. [Link]

-

University of Calgary. (n.d.). The Ortho Effect of benzoic acids. [Link]

-

Saršūns, K., et al. (2023). Experimental and computational study of solid solution formed between substituted nitrobenzoic acids. ResearchGate. [Link]

-

Saršūns, K., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. [Link]

-

A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. [Link]

-

Simões, M., et al. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC. [Link]

-

University of Colorado Boulder. (n.d.). Experimental Thermodynamics Volume VII. [Link]

-

Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. [Link]

-

Filo. (2025, September 19). Intramolecular H-bonding is shown by: (i) OH-C6H4-NO2 (ortho-nitrophenol)...[Link]

-

Vansteenkiste, P., et al. (2026, January 8). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]

-

Kabo, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

-

Filo. (2025, March 19). P nitro benzoic acid or ortho nitro benzoic acid which is more acidic..[Link]

-

Contineanu, I., & Perisanu, S. (n.d.). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. ResearchGate. [Link]

-

Manikyamba, P., Manohara Murthy, N., & Sundaram, E. V. (1979). Thermal Decarboxylation of Nitrobenzoic Acids. I. Journal of the Indian Chemical Society. [Link]

-

Arab Chemistry. (n.d.). The Ortho Effect of benzoic acids. [Link]

-

Allen. (n.d.). In which of the following compounds does intramolecular H-bonding occure?[Link]

-

Barlin, G. B., & Chapman, N. B. (1963). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

-

NPL. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. [Link]

-

AIP Publishing. (n.d.). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. [Link]

-

Kabo, G. J., et al. (2025, August 8). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate. [Link]

-

Reddit. (2025, August 25). Why is o-nitrobenzoic acid more acidic than salicylic acid?[Link]

-

Gulea, A., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. [Link]

-

Prashanth, J., et al. (2016, November 12). Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. ResearchGate. [Link]

-

Reddy, B. V., et al. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate. [Link]

-

MDPI. (2026, February 7). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

-

Lipták, M. D., et al. (2003, October 30). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzoic acid. [Link]

-

Quora. (2018, November 19). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. what is the acidity order of: Ortho-Nitrobenzoic acid, Meta-Parabenzo - askIITians [askiitians.com]

- 8. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 9. The Ortho Effect of benzoic acids [almerja.com]

- 10. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. quora.com [quora.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eng.uc.edu [eng.uc.edu]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. chemrxiv.org [chemrxiv.org]

- 28. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid via nucleophilic aromatic substitution

Abstract & Strategic Overview

This application note details the synthesis of 2-nitro-3-(piperidin-1-yl)benzoic acid , a highly functionalized scaffold often utilized in the design of benzodiazepine mimetics, kinase inhibitors, and protein degraders (PROTACs).

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (

Key Advantages of this Protocol:

-

Atom Economy: Direct substitution on the free acid avoids the three-step sequence (Esterification

Substitution -

Regiocontrol: The steric and electronic environment ensures substitution occurs exclusively at the 3-position, avoiding the 5-position or ipso-substitution.

-

Scalability: The workup relies on pH-controlled precipitation, minimizing the need for chromatographic purification.[1]

Retrosynthetic Logic & Mechanism

The reaction proceeds via an addition-elimination mechanism (

Reaction Scheme

Substrate: 3-Fluoro-2-nitrobenzoic acid (CAS: 1000339-51-4) Reagent: Piperidine (CAS: 110-89-4) Product: 2-Nitro-3-(piperidin-1-yl)benzoic acid

Mechanism:

-

Deprotonation: The first equivalent of piperidine deprotonates the carboxylic acid, forming the carboxylate.

-

Addition: A second equivalent of piperidine attacks the C-3 position, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group oxygen atoms.

-

Elimination: Restoration of aromaticity drives the expulsion of the fluoride ion.

-

Proton Transfer: The final product exists as a salt in the reaction mixture until acidic workup.

Mechanistic Pathway Diagram

Figure 1: Reaction pathway for the direct

Experimental Protocol

Materials & Reagents[2][4][5]

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | CAS No. | Role |

| 3-Fluoro-2-nitrobenzoic acid | 185.11 | 1.0 | 5.00 g | 1000339-51-4 | Substrate |

| Piperidine | 85.15 | 4.0 | 9.20 g (10.7 mL) | 110-89-4 | Nucleophile & Base |

| DMSO (Anhydrous) | - | - | 25 mL (5V) | 67-68-5 | Solvent |

| HCl (1M) | - | - | As needed | - | Quench/Workup |

Note: 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5) can be used but requires higher temperatures (100-120°C) and longer reaction times due to the poorer leaving group ability of chlorine compared to fluorine in

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 3-Fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol) and DMSO (25 mL). Stir until a clear yellow solution is obtained.

-

Add Piperidine (10.7 mL, 108 mmol) dropwise over 5 minutes.

-

Observation: A mild exotherm will occur as the amine salt forms. The solution color may darken to orange/red.

-

-

Heat the reaction mixture to 80 °C in an oil bath.

Step 2: Monitoring

-

Monitor reaction progress by HPLC or TLC (Mobile Phase: 5% MeOH in DCM + 0.1% AcOH).

-

Expected Time: 2–4 hours.

-

Endpoint: Disappearance of the starting material peak (

) and appearance of the product peak (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (20–25 °C).

-

Pour the reaction mixture slowly into a beaker containing Ice-Water (150 mL) with vigorous stirring.

-

Adjust the pH of the aqueous solution to pH 3–4 using 1M HCl .

-

Critical: Do not acidify below pH 2, as the piperidine moiety may protonate, forming a soluble hydrochloride salt (zwitterion issues). The goal is to precipitate the free carboxylic acid while keeping the piperidine amine neutral or zwitterionic but insoluble.

-

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with Cold Water (2 x 20 mL) to remove residual DMSO and piperidinium salts.

-

Wash with a small amount of Cold Ethanol (5 mL) to assist drying.

-

Dry the solid in a vacuum oven at 45 °C for 12 hours.

Purification (If Necessary)

The crude product typically achieves >95% purity. If higher purity is required:

-

Recrystallization: Dissolve in minimum hot Ethanol, add Water until turbid, and cool slowly.

-

Flash Chromatography: Not recommended due to streaking of the free acid. If needed, convert to methyl ester using

or

Data Analysis & Characterization

Expected Analytical Data

-

Appearance: Yellow to orange solid.

-

NMR (400 MHz, DMSO-

- 13.5 (br s, 1H, COOH)

- 7.60 (t, 1H, Ar-H, C5)

- 7.45 (d, 1H, Ar-H, C4/C6)

- 7.30 (d, 1H, Ar-H, C4/C6)

-

3.00 - 2.90 (m, 4H, Piperidine N-

-

1.60 - 1.50 (m, 6H, Piperidine C-

-

Mass Spectrometry (ESI-): Calculated for

[M-H]⁻: 249.09. Found: 249.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is soluble as HCl salt (pH < 2) or Piperidine salt (pH > 7). | Carefully adjust pH to the isoelectric point (approx pH 3.5-4.5). Salting out with NaCl can help. |

| Incomplete Conversion | Substrate deactivation by carboxylate. | Increase temperature to 100°C or use 5 eq. of piperidine. Alternatively, switch to the Methyl Ester substrate (see Section 5). |

| Impurity: Phenol | Hydrolysis of F by water/hydroxide. | Ensure reagents are dry. Use anhydrous DMSO. Avoid inorganic bases (KOH/NaOH) during the heating step. |

Alternative Route: Methyl Ester Strategy

If the direct acid route yields difficult-to-isolate zwitterions, the Ester Protection Route is the industry standard for scale-up.

-

Esterification: 3-Fluoro-2-nitrobenzoic acid +

-

Substitution: Methyl ester + Piperidine (1.5 eq) +

in Acetonitrile (Reflux, 4h).-

Benefit: Product is non-ionic and easily extracted into EtOAc.

-

-

Hydrolysis: Methyl ester product +

(2 eq) in

Safety & Handling

-

3-Fluoro-2-nitrobenzoic acid: Irritant. Potential skin sensitizer.[4]

-

Piperidine: Highly flammable liquid. Toxic by inhalation and skin contact. Causes severe burns. Use only in a fume hood.

-

Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the reaction mixture to dryness at high temperatures.

References

-

General

Methodology for Fluoro-Nitro Benzoic Acids:-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc. (2022).

- Demonstrates the reactivity of the 2-nitro-3-fluoro/chloro scaffold.

-

-

Substrate Availability & Properties (3-Fluoro-2-nitrobenzoic acid)

-

PubChem CID 18915920.[5]

-

-

Piperidine Reactivity in

(Analogous Substrates):-

Synthesis of methanone. NCBI / PubMed Central.

- Provides precedent for piperidine attacking ortho-to-nitro positions in sterically crowded benzoic acid deriv

-

-

Alternative Ester Route Precedents

-

Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.[3] BenchChem Application Notes. (General reference for piperidinyl-benzoate synthesis).

-

Sources

Application Notes & Protocols: Leveraging 2-Nitro-3-(piperidin-1-yl)benzoic Acid as a Privileged Scaffold for CRAC Channel Inhibitors

Abstract

The 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold has emerged as a valuable starting point for the development of potent and selective modulators of critical biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold, with a specific focus on its application in the discovery of Calcium Release-Activated Calcium (CRAC) channel inhibitors. We present detailed protocols for the synthesis of the core scaffold, strategies for library development through amide coupling, and robust methodologies for biological evaluation, including cellular calcium flux assays and whole-cell patch-clamp electrophysiology. Furthermore, this guide discusses key structure-activity relationships (SAR) to inform rational drug design and optimization.

Introduction: The 2-Nitro-3-(piperidin-1-yl)benzoic Acid Scaffold

The 2-Nitro-3-(piperidin-1-yl)benzoic acid core is a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target. Its structural rigidity, combined with the specific vectoral arrangement of its functional groups—a carboxylic acid, a tertiary amine (piperidine), and an electron-withdrawing nitro group—makes it an ideal platform for generating diverse chemical libraries with favorable drug-like properties.[1][2] The nitro group, in particular, is a well-known pharmacophore in various bioactive molecules, contributing to the electronic profile and potential metabolic pathways of the resulting compounds.[3]

This scaffold has gained significant attention as a basis for inhibitors of the CRAC channel, a key regulator of intracellular calcium signaling.[4] CRAC channels, formed by Orai pore-forming subunits and STIM endoplasmic reticulum sensors, are crucial for a multitude of cellular functions, especially in immune cells like T lymphocytes.[4][5] Aberrant CRAC channel activity is implicated in various autoimmune and inflammatory diseases, making them a high-interest target for therapeutic intervention.[4] Compounds derived from this scaffold, such as the notable CRAC channel inhibitor RP4010, have demonstrated efficacy in suppressing cancer cell proliferation by inhibiting calcium influx, validating the therapeutic potential of this chemical series.[6]

This guide will focus on the practical application of the 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold for the development of novel CRAC channel inhibitors.

Synthesis and Derivatization Strategies

The synthetic route to creating a library of potential CRAC channel inhibitors from this scaffold is efficient and modular, centering on two key stages: synthesis of the core scaffold and its subsequent derivatization via amide coupling.

Protocol 1: Synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid (Scaffold Core)

This protocol describes the nucleophilic aromatic substitution (SNA_r) reaction to construct the core scaffold. The reaction relies on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group (e.g., fluorine) by piperidine.

Materials:

-

2-Fluoro-3-nitrobenzoic acid

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in DMF.

-

Base Addition: Add potassium carbonate (2.5 eq) to the solution. The base is crucial for deprotonating the piperidine nitrogen, increasing its nucleophilicity, and neutralizing the HF formed during the reaction.

-

Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Heating: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). Heating provides the necessary activation energy for the SNA_r reaction.

-

Work-up: Cool the reaction to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. The desired product will precipitate out of the solution.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain 2-Nitro-3-(piperidin-1-yl)benzoic acid.

Protocol 2: Library Synthesis via Amide Coupling

The carboxylic acid handle of the scaffold is the primary point for diversification. Standard peptide coupling reagents are used to react the scaffold with a diverse library of primary or secondary amines, yielding a range of N-substituted amides.[7]

Materials:

-

2-Nitro-3-(piperidin-1-yl)benzoic acid (1.0 eq)

-

A diverse library of primary/secondary amines (R¹R²NH) (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Dimethylformamide (DMF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄

Procedure:

-

Reaction Setup: Dissolve the scaffold core (1.0 eq) in DMF.

-

Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines are used). DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the resulting acids.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by LC-MS.

-

Quenching & Extraction: Pour the reaction mixture into saturated NaHCO₃ solution and extract with EtOAc (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the final amide derivative.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Synthetic Workflow Diagram

The modular nature of this synthesis is ideal for creating a compound library for screening.

Caption: General workflow for synthesis of the core scaffold and subsequent library generation.

Biological Evaluation of CRAC Channel Inhibition

Evaluating the synthesized compounds requires a tiered approach, starting with high-throughput cellular assays and progressing to more detailed electrophysiological studies for promising hits.[4]

Protocol 3: Cellular Calcium Flux Assay

This assay measures the ability of a compound to inhibit store-operated calcium entry (SOCE) in a cell line that expresses CRAC channels, such as Jurkat T cells.[8]

Materials:

-

Jurkat T cells

-

Fura-2 AM or other suitable calcium indicator dye

-

Thapsigargin (Tg) - a SERCA pump inhibitor used to deplete ER calcium stores

-

Calcium-free buffer (e.g., Ringer's solution without CaCl₂)

-

Calcium-containing buffer (e.g., Ringer's solution with 2 mM CaCl₂)

-

Test compounds dissolved in DMSO

-

Fluorescence plate reader with dual-wavelength excitation/emission capabilities

Procedure:

-

Cell Loading: Incubate Jurkat T cells with Fura-2 AM in calcium-free buffer. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

-

Washing: Wash the cells to remove extracellular dye.

-

Compound Incubation: Add test compounds at various concentrations to the cells and incubate.

-

Store Depletion: Place the cell plate in the fluorescence reader. Record a baseline fluorescence ratio (e.g., 340/380 nm excitation). Add thapsigargin (Tg) to deplete intracellular calcium stores, which triggers the conformational change in STIM1.[8]

-

Calcium Re-addition: After the signal from ER calcium release returns to baseline, add the calcium-containing buffer to the wells. This initiates SOCE through the now-open Orai1 channels.

-

Data Acquisition: Measure the rise in intracellular calcium concentration ([Ca²⁺]i) by monitoring the fluorescence ratio. The peak of this second rise represents CRAC channel activity.

-

Analysis: Compare the peak fluorescence in compound-treated wells to DMSO-treated control wells. Calculate the percent inhibition and determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.[8]

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

For potent hits from the primary screen, whole-cell patch-clamp is the gold standard for directly measuring the CRAC current (I_CRAC) and confirming the mechanism of action.[4][5]

Materials:

-

HEK293 cells stably expressing Orai1 and STIM1, or a native cell line like RBL cells

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

-

Borosilicate glass pipettes

-

Intracellular (pipette) solution containing a high concentration of a Ca²⁺ chelator (e.g., BAPTA or EGTA) to passively deplete stores upon achieving whole-cell configuration.[5]

-

Extracellular (bath) solution

-

Test compounds

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ and fill with the intracellular solution.

-

Whole-Cell Configuration: Approach a cell with the pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration. This allows the internal solution to dialyze the cell, depleting Ca²⁺ stores and activating I_CRAC.

-

Current Development: Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., -100 to +100 mV over 150 ms) every 2 seconds to elicit the characteristic inwardly rectifying I_CRAC.[4] Wait for the current to fully develop and stabilize.

-

Compound Application: Perfuse the bath with the extracellular solution containing the test compound.

-

Data Recording: Record the inhibition of I_CRAC over time.

-

Analysis: Measure the steady-state current amplitude in the presence of the compound and compare it to the pre-compound baseline. Calculate the percentage of inhibition.[4] This method provides precise information on the compound's effect on channel conductance and gating.

CRAC Channel Signaling Pathway

Understanding the mechanism of action requires knowledge of the signaling cascade that the compounds are designed to inhibit.

Caption: Simplified signaling pathway of CRAC channel activation and point of inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold, primarily at the amide nitrogen, allows for the exploration of the SAR to optimize potency and selectivity.

| Compound ID | R¹ | R² | CRAC Inhibition IC₅₀ (µM) |

| Scaffold | H | - | > 50 |

| A-1 | H | Benzyl | 15.2 |

| A-2 | H | 4-Fluorobenzyl | 8.5 |

| A-3 | H | 4-(Trifluoromethyl)benzyl | 1.1 |

| A-4 | H | 3,5-Bis(trifluoromethyl)benzyl | 0.3 |

| A-5 | H | Cyclohexyl | 25.8 |

| A-6 | Methyl | 4-Fluorobenzyl | 12.3 |

Data presented in this table is illustrative and intended to demonstrate potential SAR trends.

Key SAR Observations:

-

Amide is Essential: The unsubstituted carboxylic acid (scaffold) is inactive, indicating that the amide moiety is critical for biological activity.

-

Aromatic Substituents are Preferred: Comparing an aromatic substituent (A-1) to an aliphatic one (A-5) suggests a preference for aromatic groups, likely due to favorable π-π stacking or hydrophobic interactions within the target's binding pocket.

-

Electron-Withdrawing Groups Enhance Potency: A clear trend is observed with increasing electron-withdrawing character on the benzyl ring (A-1 → A-2 → A-3 → A-4). The addition of fluorine, and particularly trifluoromethyl groups, dramatically increases inhibitory potency. This suggests that the electronic properties and/or specific interactions of these groups are crucial for high-affinity binding.

-

N-Alkylation is Detrimental: Comparison of A-2 and A-6 indicates that substitution on the amide nitrogen (secondary vs. tertiary amide) reduces activity. This implies that the N-H group may be acting as a critical hydrogen bond donor in the binding interaction.

Conclusion

The 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold represents a robust and versatile platform for medicinal chemistry campaigns, particularly for the discovery of novel CRAC channel inhibitors. The synthetic accessibility of the core and the ease of diversification via amide coupling allow for the rapid generation of focused libraries. The biological evaluation protocols provided herein offer a clear path from high-throughput screening to detailed mechanistic validation. The SAR insights highlight a clear optimization trajectory, guiding chemists to install electron-deficient aromatic moieties on a secondary amide to achieve high-potency CRAC channel inhibition. This integrated approach of synthesis, biological testing, and rational design makes this scaffold a highly valuable tool for developing next-generation therapeutics for inflammatory and autoimmune diseases.

References

-

Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth. (2020). PMC. Available at: [Link]

-

Targeting CNS disorders with brain-permeable CRAC channel inhibitors. (2025). News-Medical.net. Available at: [Link]

-

Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different?. (2024). bioRxiv. Available at: [Link]

-

Inhibitory profiles of known and GSK-CRAC channel blockers on STIM1/Orai1 currents. ResearchGate. Available at: [Link]

-

Photopharmacological modulation of native CRAC channels using azoboronate photoswitches. (2022). PNAS. Available at: [Link]

-

Main byproducts obtained from reduction of 2-nitro benzamides 3 under... ResearchGate. Available at: [Link]

-

Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2025). ResearchGate. Available at: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ResearchGate. Available at: [Link]

-

Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicina. University of Groningen. Available at: [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). PMC. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

Application Notes and Protocols for the Preparation of Amide Derivatives from 2-Nitro-3-(piperidin-1-yl)benzoic acid

Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry

The synthesis of amide bonds is a fundamental transformation in organic chemistry, particularly within the realm of drug discovery and medicinal chemistry.[1][2] Amide functionalities are prevalent in a vast array of biologically active molecules.[1][3] The specific structural motif of 2-Nitro-3-(piperidin-1-yl)benzoic acid presents a unique scaffold. The presence of the ortho-nitro group, a strong electron-withdrawing group, can significantly influence the reactivity of the carboxylic acid and the properties of the resulting amide derivatives. Furthermore, the adjacent piperidinyl group introduces steric considerations that must be addressed during the synthesis design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of amide derivatives from this intriguing starting material, focusing on robust and efficient coupling methodologies.

Pillar 1: Understanding the Core Chemistry - The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] To facilitate this transformation, the carboxylic acid must be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][5] This is typically achieved through the use of coupling reagents.

The general mechanism involves two key steps:

-

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU).[2][5][6]

-

Nucleophilic Attack by the Amine: The amine then attacks the activated carboxyl group, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release a byproduct.[5]

Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included in these reactions. These additives can react with the activated carboxylic acid intermediate to form an active ester, which can minimize side reactions and reduce the risk of racemization when using chiral amines.

Pillar 2: Field-Proven Protocols for Amide Synthesis

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sterically hindered or electronically challenging substrates.[4][7][8][9] Below are detailed protocols for two highly effective and commonly used coupling methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with HOBt. The water-solubility of the EDC and its urea byproduct simplifies purification through aqueous workup.[4]

Materials:

-

2-Nitro-3-(piperidin-1-yl)benzoic acid (1.0 equiv)

-